molecular formula C11H19N3O2 B7530086 N-(1-acetylpiperidin-4-yl)azetidine-1-carboxamide

N-(1-acetylpiperidin-4-yl)azetidine-1-carboxamide

Cat. No. B7530086
M. Wt: 225.29 g/mol
InChI Key: SHORJFJIHDJNEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-acetylpiperidin-4-yl)azetidine-1-carboxamide, also known as MLPCN001, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of azetidine-1-carboxamides, which are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

Mechanism of Action

The mechanism of action of N-(1-acetylpiperidin-4-yl)azetidine-1-carboxamide is not well understood, but it is believed to involve the inhibition of various enzymes and proteins, as mentioned earlier. For example, this compound has been shown to inhibit HDACs, which are involved in the regulation of gene expression by removing acetyl groups from histone proteins. By inhibiting HDACs, N-(1-acetylpiperidin-4-yl)azetidine-1-carboxamide can alter the expression of genes involved in various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
N-(1-acetylpiperidin-4-yl)azetidine-1-carboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, N-(1-acetylpiperidin-4-yl)azetidine-1-carboxamide has been shown to exhibit anti-inflammatory and anti-viral properties, making it a potential candidate for the treatment of various inflammatory and viral diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1-acetylpiperidin-4-yl)azetidine-1-carboxamide in lab experiments is its potent inhibitory activity against various enzymes and proteins, making it a valuable tool for studying their biological functions. In addition, this compound is relatively easy to synthesize and purify, making it readily available for use in scientific research. However, one of the limitations of using N-(1-acetylpiperidin-4-yl)azetidine-1-carboxamide is its potential toxicity and off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on N-(1-acetylpiperidin-4-yl)azetidine-1-carboxamide. One direction is to further elucidate its mechanism of action and identify its specific targets in various cellular processes. Another direction is to optimize its chemical structure to improve its potency and selectivity against specific targets. Additionally, there is a need to evaluate its pharmacokinetic and pharmacodynamic properties in vivo to determine its potential as a drug candidate for the treatment of various diseases. Finally, further studies are needed to evaluate its safety and toxicity profile to ensure its clinical applicability.

Synthesis Methods

The synthesis of N-(1-acetylpiperidin-4-yl)azetidine-1-carboxamide involves the reaction of 1-acetylpiperidine-4-carboxylic acid with azetidine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in anhydrous dichloromethane at room temperature for several hours, and the resulting product is purified by column chromatography to yield N-(1-acetylpiperidin-4-yl)azetidine-1-carboxamide in high yield and purity.

Scientific Research Applications

N-(1-acetylpiperidin-4-yl)azetidine-1-carboxamide has been widely used in scientific research for its potential applications in drug discovery and development. This compound has been shown to exhibit potent inhibitory activity against various enzymes and proteins, including histone deacetylases (HDACs), phosphodiesterases (PDEs), and proteasomes. These enzymes and proteins are involved in various cellular processes, including gene expression, cell proliferation, and apoptosis, making them attractive targets for drug discovery.

properties

IUPAC Name

N-(1-acetylpiperidin-4-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-9(15)13-7-3-10(4-8-13)12-11(16)14-5-2-6-14/h10H,2-8H2,1H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHORJFJIHDJNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NC(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.